1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Catalog No.
S13810835
CAS No.
M.F
C9H19FN2O
M. Wt
190.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-...

Product Name

1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C9H19FN2O/c1-7-2-3-12(6-9(7)11)5-8(13)4-10/h7-9,13H,2-6,11H2,1H3

InChI Key

DAXCJBFWZBUTAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)CC(CF)O

1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a fluoropropanol moiety. The molecular formula of this compound is C9H19FN2OC_9H_{19}FN_2O, and it has a molecular weight of 190.26 g/mol. This compound's IUPAC name reflects its structural components, highlighting the presence of both the piperidine and fluoropropanol functionalities.

, which include:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, allowing for the introduction of different functional groups such as azides or thioethers.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions) .

The biological activity of 1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol is significant due to its interaction with various molecular targets. It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways. This interaction can lead to various pharmacological effects, making it a candidate for further research in therapeutic applications .

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: The initial step involves cyclization of appropriate precursors to form the piperidine ring.
  • Introduction of Substituents: The amino and methyl groups are added through substitution reactions, often employing reagents such as ammonia or methyl iodide.
  • Fluoropropanol Addition: The final step involves the addition of the fluoropropanol moiety via nucleophilic substitution reactions using fluorinated alcohols.

Optimization of reaction conditions, including temperature and pressure, is essential for enhancing yield and purity in industrial production .

1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders due to its interaction with neurotransmitter systems. Its unique structure may also provide advantages in designing compounds with improved pharmacokinetic properties .

Studies on the interactions of 1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol with biological targets have shown that it can modulate receptor activities significantly. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Further research is needed to elucidate specific pathways influenced by this compound .

Several compounds share structural similarities with 1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol:

Compound NameStructural DifferencesUnique Features
1-(3-Amino-4-methylpiperidin-1-yl)-3-chloropropan-2-olChlorine instead of fluorineDifferent reactivity and biological activity
1-(3-Amino-4-methylpiperidin-1-yl)-3-bromopropan-2-olBromine instead of fluorineInfluences pharmacokinetic properties
3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrileContains a nitrile groupDistinct chemical reactivity and potential applications

The uniqueness of 1-(3-Amino-4-methylpiperidin-1-yl)-3-fluoropropan-2-ol lies in its fluorine substitution, which enhances metabolic stability and binding affinity to certain targets, making it valuable for further research and development .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.14814140 g/mol

Monoisotopic Mass

190.14814140 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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